N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}methanesulfonamide
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Overview
Description
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}methanesulfonamide typically involves a multi-step process. One common method starts with the nitration of 2-chloroaniline to produce 2-chloro-4-nitroaniline. This intermediate is then reacted with 3-aminopropylmethanesulfonamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a therapeutic effect. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Used in the synthesis of various organic compounds.
4-Hydroxy-2-quinolones: Known for their pharmaceutical applications.
Aminopyrimidine: Utilized in medicinal chemistry for drug development.
Uniqueness
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}methanesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H14ClN3O4S |
---|---|
Molecular Weight |
307.75 g/mol |
IUPAC Name |
N-[3-(2-chloro-4-nitroanilino)propyl]methanesulfonamide |
InChI |
InChI=1S/C10H14ClN3O4S/c1-19(17,18)13-6-2-5-12-10-4-3-8(14(15)16)7-9(10)11/h3-4,7,12-13H,2,5-6H2,1H3 |
InChI Key |
XJJIPSISGXBGDW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCCCNC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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